molecular formula C20H18BrN3O2S B2473358 N-(4-bromophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide CAS No. 895109-54-3

N-(4-bromophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide

Katalognummer: B2473358
CAS-Nummer: 895109-54-3
Molekulargewicht: 444.35
InChI-Schlüssel: HSMKYNNHDIWLOL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-bromophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C20H18BrN3O2S and its molecular weight is 444.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N-(4-bromophenyl)-2-((4-(3,5-dimethylphenyl)-3-oxo-3,4-dihydropyrazin-2-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, structure, and biological effects, particularly focusing on its antimicrobial and anticancer properties.

Chemical Structure and Properties

The compound's molecular formula is C21H18BrN5O2C_{21}H_{18}BrN_5O_2, with a molecular weight of approximately 452.31 g/mol. The structure includes a bromophenyl group and a thioacetamide moiety linked to a dihydropyrazine derivative, which is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include:

  • Formation of the dihydropyrazine core.
  • Introduction of the thioacetamide group.
  • Bromination of the phenyl ring.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of similar compounds containing thiazole and pyrazine rings. For example, derivatives of N-(4-bromophenyl)thiazol-2-yl acetamides have shown promising activity against both Gram-positive and Gram-negative bacteria as well as fungi. The mechanism often involves inhibition of bacterial lipid biosynthesis or interference with other vital cellular processes .

Table 1: Antimicrobial Activity of Related Compounds

Compound NameActivity TypeOrganism TestedMinimum Inhibitory Concentration (MIC)
Compound D1AntibacterialE. coli32 µg/mL
Compound D2AntifungalC. albicans16 µg/mL
Compound D3AntibacterialS. aureus8 µg/mL

Anticancer Activity

The anticancer potential of compounds similar to this compound has been investigated using various cancer cell lines. For instance, derivatives have been tested against MCF7 (human breast adenocarcinoma) cells using the Sulforhodamine B assay, which measures cell viability post-treatment .

Table 2: Anticancer Activity Against MCF7 Cells

Compound NameIC50 (µM)Mechanism of Action
Compound D610Induction of apoptosis
Compound D715Inhibition of cell proliferation

Molecular Docking Studies

Molecular docking studies have been employed to predict how these compounds interact with specific biological targets. For example, docking simulations indicate that the thioacetamide moiety enhances binding affinity to target proteins involved in cancer progression and microbial resistance mechanisms .

Case Studies

  • Antimicrobial Evaluation : A study evaluated a series of thiazole derivatives similar to this compound and found that certain modifications significantly improved their antibacterial potency against resistant strains of bacteria .
  • Anticancer Screening : Another investigation focused on the anticancer effects of related compounds in vitro showed that specific substitutions on the phenyl rings could lead to enhanced cytotoxicity against breast cancer cells .

Eigenschaften

IUPAC Name

N-(4-bromophenyl)-2-[4-(3,5-dimethylphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18BrN3O2S/c1-13-9-14(2)11-17(10-13)24-8-7-22-19(20(24)26)27-12-18(25)23-16-5-3-15(21)4-6-16/h3-11H,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMKYNNHDIWLOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.